Indomethacin

Beschreibung

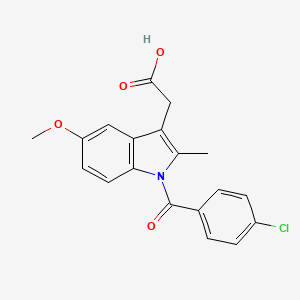

Indometacin is a member of the class of indole-3-acetic acids that is indole-3-acetic acid in which the indole ring is substituted at positions 1, 2 and 5 by p-chlorobenzoyl, methyl, and methoxy groups, respectively. A non-steroidal anti-inflammatory drug, it is used in the treatment of musculoskeletal and joint disorders including osteoarthritis, rheumatoid arthritis, gout, bursitis and tendinitis. It has a role as an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, an analgesic, a gout suppressant, a drug metabolite, a xenobiotic metabolite, a xenobiotic, an environmental contaminant and a non-steroidal anti-inflammatory drug. It is a N-acylindole, a member of monochlorobenzenes, an aromatic ether and a member of indole-3-acetic acids.

Indometacin, or indomethacin, is a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic properties. NSAIDs consist of agents that are structurally unrelated; the NSAID chemical classification of indometacin is an indole-acetic acid derivative with the chemical name 1- (p-chlorobenzoyl)25-methoxy-2-methylindole-3-acetic acid. The pharmacological effect of indometacin is not fully understood, however, it is thought to be mediated through potent and nonselective inhibition of the enzyme cyclooxygenase (COX), which is the main enzyme responsible for catalyzes the rate-limiting step in prostaglandin and thromboxane biosynthesis via the arachidonic acid (AA) pathway. Indometacin was first discovered in 1963 and it was first approved for use in the U.S. by the Food and Drug Administration in 1965, along with other acetic acid derivatives such as [diclofenac] and [sulindac] that were also developed during the 1960s. Since then, indometacin has been extensively studied in clinical trials as one of the most potent NSAIDs in blocking prostaglandin synthesis and was among the first NSAIDs to be used in the symptomatic treatment of migraine and for headaches that eventually became known as “this compound-responsive” headache disorders. Most commonly used in rheumatoid arthritis, ankylosing spondylitis, osteoarthritis, acute shoulder pains, and acute gouty arthritis, indometacin is currently available as oral capsules as well as other methods of administration, including rectal and intravenous formulations. Intravenous indometacin is administered to close a hemodynamically significant patent ductus arteriosus, as indicated by clinical evidence, in premature infants. Ophthalmic indometacin has been studied and used in the symptomatic treatment of postoperative ocular inflammation and pain and/or complications after cataract surgery. Although deemed effective in reducing ocular inflammation in clinical studies, topical NSAIDs were also associated with a potential reduction in corneal sensitivity accompanied by an increased risk of superficial punctate keratitis and subjective symptoms of discomfort, including pain, burning or pricking, or a tingling sensation after instillation into the cul‐de‐sac.

This compound is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of this compound is as a Cyclooxygenase Inhibitor.

This compound is a potent nonsteroidal antiinflammatory drug (NSAID) typically used for chronic inflammatory arthritis. This compound has been associated with rare cases of idiosyncratic drug induced liver disease.

This compound has been reported in Alpinia officinarum, Penicillium chrysogenum, and other organisms with data available.

This compound is a synthetic nonsteroidal indole derivative with anti-inflammatory activity and chemopreventive properties. As a nonsteroidal anti-inflammatory drug (NSAID), this compound inhibits the enzyme cyclooxygenase, thereby preventing cyclooxygenase-mediated DNA adduct formation by heterocyclic aromatic amines. This agent also may inhibit the expression of multidrug-resistant protein type 1, resulting in increased efficacies of some antineoplastic agents in treating multi-drug resistant tumors. In addition, this compound activates phosphatases that inhibit the migration and proliferation of cancer cells and downregulates survivin, which may result in tumor cell apoptosis. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1965 and has 12 approved and 23 investigational indications. This drug has a black box warning from the FDA.

This compound is a non-steroidal antiinflammatory agent (NSAIA) with antiinflammatory, analgesic and antipyretic activity. Its pharmacological effect is thought to be mediated through inhibition of the enzyme cyclooxygenase (COX), the enzyme responsible for catalyzes the rate-limiting step in prostaglandin synthesis via the arachidonic acid pathway.

A non-steroidal anti-inflammatory agent (NSAID) that inhibits CYCLOOXYGENASE, which is necessary for the formation of PROSTAGLANDINS and other AUTACOIDS. It also inhibits the motility of POLYMORPHONUCLEAR LEUKOCYTES.

See also: Ketorolac (narrower); Ketorolac Tromethamine (narrower); this compound Sodium (active moiety of).

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIGDMFJXJATDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4 | |

| Record name | INDOMETHACIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | indometacin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Indometacin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74252-25-8 (hydrochloride salt, tri-hydrate), 7681-54-1 (hydrochloride salt) | |

| Record name | Indomethacin [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9020740 | |

| Record name | 1-(p-Chlorobenzoyl)-5-methoxy-2-methyl-Indole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals. (NTP, 1992), Solid | |

| Record name | INDOMETHACIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Indomethacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 0.937 mg/L at 25 °C, Soluble in ethanol, ether, acetone, castor oil; practically insoluble in water, 1 g in about 30 mL chloroform, 2.40e-03 g/L | |

| Record name | Indomethacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00328 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | INDOMETHACIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3101 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Indomethacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Pale-yellow to yellow-tan, crystalline powder, Crystals exhibit polymorphism | |

CAS No. |

53-86-1 | |

| Record name | INDOMETHACIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Indomethacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indomethacin [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indomethacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00328 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | indomethacin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(p-Chlorobenzoyl)-5-methoxy-2-methyl-Indole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indometacin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOMETHACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXE1CET956 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INDOMETHACIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3101 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Indomethacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

311 or 323.6 °F (NTP, 1992), One form of polymorphic crystals melts at about 155 °C, the other at about 162 °C, MP: 160 °C, 158 °C | |

| Record name | INDOMETHACIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Indomethacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00328 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | INDOMETHACIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3101 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Indomethacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Indomethacin on Cyclooxygenase Pathways

Abstract

Indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID), has been a cornerstone in the management of inflammatory and pain disorders for decades.[1] Its therapeutic efficacy is intrinsically linked to its ability to inhibit the cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] This guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's interaction with the COX isoforms, COX-1 and COX-2. We will explore the kinetic basis of its inhibitory action, the structural determinants of its isoform preference, and the functional consequences of this inhibition. Furthermore, this document details robust, field-proven experimental protocols for characterizing the inhibitory profile of this compound and similar compounds, offering a technical resource for researchers and drug development professionals dedicated to the study of anti-inflammatory therapeutics.

The Cyclooxygenase (COX) Pathway: A Dual-Edged Sword

The cyclooxygenase enzymes, also known as prostaglandin-endoperoxide synthases (PGHS), are the central catalysts in the conversion of arachidonic acid into prostaglandin H2 (PGH2).[3] PGH2 serves as the precursor for a variety of prostanoids, including prostaglandins, thromboxanes, and prostacyclin. Two primary isoforms of this enzyme, COX-1 and COX-2, orchestrate distinct physiological and pathophysiological roles.[4]

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for "housekeeping" functions.[2][5] It synthesizes prostaglandins that protect the gastric mucosa, maintain renal blood flow, and regulate platelet aggregation.[1][2][4]

-

COX-2: In contrast, COX-2 is an inducible enzyme.[2][5] Its expression is typically low in most tissues but is significantly upregulated by inflammatory stimuli such as cytokines, mitogens, and endotoxins.[4][5] The prostaglandins produced by COX-2 are primary drivers of inflammation, pain, and fever, making it the principal therapeutic target for NSAIDs.[4][5]

The therapeutic action of NSAIDs like this compound relies on inhibiting COX-2, while many of their characteristic side effects, such as gastrointestinal distress, arise from the concurrent inhibition of COX-1.[1][4]

This compound's Mechanism: A Tale of Time-Dependent, Tight-Binding Inhibition

This compound's interaction with COX enzymes is more complex than simple competitive inhibition. It is characterized as a potent, time-dependent, and tight-binding inhibitor.[6] This mode of action involves a multi-step process:

-

Initial Reversible Binding: this compound first forms a rapidly reversible equilibrium with the enzyme (E•I complex).[5]

-

Slow Conformational Change: This is followed by a slower transition to a much more tightly bound, but still non-covalent, enzyme-inhibitor complex (E*•I).[5][7]

This two-step mechanism is responsible for its potent inhibitory activity.[5] While characterized in vitro as functionally irreversible, its effects in vivo are slowly reversible.[8][9] For instance, platelet thromboxane production can recover within 24 hours after a single dose, a rate faster than would be expected for a truly irreversible inhibitor.[9]

Structural Basis of Inhibition and COX Isoform Selectivity

The molecular structure of this compound is key to its potent, time-dependent inhibition. The interaction is stabilized by specific contacts within the enzyme's active site.

-

Carboxyl Group Interaction: The carboxyl group of this compound forms a crucial ionic bond with the guanidinium group of a highly conserved Arginine residue (Arg-120) at the base of the active site.[7][10]

-

Hydrophobic Pocket Anchoring: The 2'-methyl group on the indole ring inserts into a small hydrophobic pocket formed by residues including Ala-527, Val-349, Ser-530, and Leu-531.[5][8][11][12] This interaction is a critical determinant of its time-dependent and tight-binding nature.[8][11] Altering this methyl group or mutating the residues in this pocket significantly impacts the potency and reversibility of inhibition.[5][8][11] For example, removing the 2'-methyl group results in a weak, reversible inhibitor.[5]

This compound is a non-selective COX inhibitor, meaning it blocks both COX-1 and COX-2.[1][2][4] However, most studies indicate it has a preferential, or at least potent, inhibitory action on COX-1 compared to COX-2.[5][13] This preference is a significant contributor to its gastrointestinal side-effect profile.[1][5]

Data Presentation: Comparative Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The IC50 values for this compound can vary based on the specific assay conditions, enzyme source, and substrate concentrations used.[14] However, a consistent trend of potent, non-selective inhibition is observed.

| Compound | COX Isoform | Representative IC50 (nM) | Reference |

| This compound | Ovine COX-1 | 27 nM | [10] |

| Murine COX-2 | 127 nM | [10] | |

| Human COX-2 | 180 nM | [10] | |

| This compound | COX-1 | 230 nM | [13] |

| COX-2 | 630 nM | [13] |

Table 1: Representative IC50 values for this compound against COX-1 and COX-2 isoforms from different studies. Note the variation in absolute values due to different experimental systems, but the consistent nanomolar potency.

Experimental Protocols for Characterizing this compound-COX Interaction

To rigorously assess the inhibitory profile of compounds like this compound, standardized and validated in vitro assays are essential.[15] Here, we detail two foundational protocols.

Protocol 4.1: Recombinant COX Isozyme Inhibition Assay (IC50 Determination)

This protocol determines the concentration of an inhibitor required to reduce the activity of purified recombinant COX-1 or COX-2 by 50%. It provides a direct measure of the drug's potency against each isozyme.

Causality Behind Experimental Choices:

-

Enzyme Source: Using purified human recombinant enzymes is preferred for clinical relevance, as inter-species variations in sensitivity can be significant.[3]

-

Cofactors: Hematin and a reducing agent like L-epinephrine are included as they are essential for maximal COX catalytic activity.[3]

-

Pre-incubation: A pre-incubation step of the enzyme with the inhibitor is crucial, especially for time-dependent inhibitors like this compound, to allow the formation of the tightly-bound complex before the substrate is added.[3]

-

Detection Method: LC-MS/MS for PGE2 detection is highly specific and sensitive, avoiding interferences common in other methods like ELISAs.[3]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM Tris-HCl buffer (pH 8.0).

-

Prepare stock solutions of cofactors: 100 µM hematin and 40 mM L-epinephrine in the Tris buffer.

-

Prepare a stock solution of the substrate, arachidonic acid (e.g., 10 mM in ethanol).

-

Prepare serial dilutions of this compound (or test compound) in DMSO.

-

-

Enzyme Reaction Mixture:

-

In a microcentrifuge tube, combine 146 µL of Tris-HCl buffer, 2 µL of hematin solution, and 10 µL of L-epinephrine solution.

-

Add 20 µL of buffer containing the appropriate amount of purified recombinant human COX-1 or COX-2 enzyme (e.g., ~0.1-0.2 µg).[3]

-

Incubate the mixture at room temperature for 2 minutes.

-

-

Inhibitor Pre-incubation:

-

Add 2 µL of the this compound dilution (or DMSO for the vehicle control) to the enzyme mixture.

-

Pre-incubate the reaction at 37°C for 10 minutes.[3] This allows for the time-dependent inhibition to occur.

-

-

Initiation of Catalytic Reaction:

-

Initiate the reaction by adding 2 µL of the arachidonic acid stock solution.

-

Incubate at 37°C for a defined period (e.g., 2 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a quenching solution (e.g., 1 M HCl) and an internal standard for LC-MS/MS analysis (e.g., deuterated PGE2).

-

Extract the prostanoids using a solid-phase extraction (SPE) column or liquid-liquid extraction.

-

-

Quantification and Data Analysis:

-

Analyze the extracted samples via LC-MS/MS to quantify the amount of PGE2 produced.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 4.2: Human Whole Blood Assay (WBA)

The WBA is a more physiologically relevant ex vivo assay that measures COX activity in its native cellular environment, accounting for factors like protein binding.[14][16][17]

Step-by-Step Methodology:

-

Blood Collection: Draw fresh venous blood from healthy, consenting volunteers (who have not taken NSAIDs for at least two weeks) into tubes containing an anticoagulant (e.g., heparin).

-

COX-1 Activity Measurement (Thromboxane B2 Production):

-

Aliquot 500 µL of whole blood into microcentrifuge tubes.

-

Add the test compound (this compound) or vehicle (DMSO) and incubate for a set time (e.g., 15 minutes) at 37°C.[17]

-

Allow the blood to clot at 37°C for 60 minutes. During this time, endogenous thrombin activates platelets, leading to robust COX-1-dependent thromboxane A2 (TXA2) synthesis, which is rapidly hydrolyzed to the stable metabolite Thromboxane B2 (TXB2).

-

Centrifuge to separate the serum.

-

Measure TXB2 concentration in the serum using a validated immunoassay (e.g., ELISA) or LC-MS/MS.

-

-

COX-2 Activity Measurement (Prostaglandin E2 Production):

-

Aliquot 500 µL of whole blood into microcentrifuge tubes.

-

Add the test compound (this compound) or vehicle (DMSO).

-

Add a COX-2 inducing agent, typically lipopolysaccharide (LPS), to stimulate monocytes to express COX-2.

-

Incubate the blood for 24 hours at 37°C to allow for COX-2 expression and subsequent PGE2 production.

-

Centrifuge to separate the plasma.

-

Measure PGE2 concentration in the plasma using a validated immunoassay or LC-MS/MS.

-

-

Data Analysis: Calculate IC50 values for COX-1 and COX-2 inhibition as described in Protocol 4.1.

Functional Consequences & Clinical Significance

The non-selective inhibition of COX-1 and COX-2 by this compound dictates its clinical profile.

-

Therapeutic Effects (COX-2 Inhibition): By inhibiting COX-2 at sites of inflammation, this compound effectively reduces the synthesis of prostaglandins that cause pain, swelling, and fever.[1][2] This makes it highly effective for conditions like rheumatoid arthritis, gouty arthritis, and headache disorders.[1]

-

Adverse Effects (COX-1 Inhibition): The potent inhibition of the constitutive COX-1 isoform is responsible for the most common and severe side effects.

-

Gastrointestinal Toxicity: Inhibition of COX-1 in the gastric mucosa disrupts the production of protective prostaglandins, leading to a higher risk of dyspepsia, peptic ulcers, and gastrointestinal bleeding.[1][18]

-

Renal Effects: COX-1-derived prostaglandins are crucial for maintaining renal blood flow. Their inhibition can lead to renal insufficiency, particularly in at-risk patients.[1]

-

Antiplatelet Effects: Inhibition of COX-1 in platelets prevents the formation of thromboxane A2, a key mediator of platelet aggregation, which can increase bleeding time.[1]

-

Conclusion & Future Perspectives

This compound remains a powerful anti-inflammatory agent, whose clinical utility is a direct consequence of its potent, time-dependent inhibition of both COX isoforms. Its mechanism of action, characterized by tight binding anchored by specific structural motifs, is well-established. However, its lack of selectivity for the inducible COX-2 enzyme limits its use due to a significant risk of mechanism-based toxicity.

The deep understanding of this compound's interaction with the COX active site has been instrumental in the rational design of new NSAIDs. Future research continues to focus on developing compounds that retain the potent anti-inflammatory effects of drugs like this compound while improving isoform selectivity to minimize adverse effects. The experimental protocols detailed herein are fundamental tools in this ongoing quest for safer and more effective anti-inflammatory therapies.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The 2′-Trifluoromethyl Analogue of this compound Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic basis for selective inhibition of cyclo-oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The structural and electronical factors that contribute affinity for the time-dependent inhibition of PGHS-1 by this compound, diclofenac and fenamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular basis of the time-dependent inhibition of cyclooxygenases by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Time-dependent inhibition of platelet cyclooxygenase by this compound is slowly reversible - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scilit.com [scilit.com]

- 12. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apexbt.com [apexbt.com]

- 14. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 16. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Indomethacin's role in prostaglandin synthesis inhibition

An In-Depth Technical Guide to Indomethacin's Role in Prostaglandin Synthesis Inhibition

Abstract

This compound, a potent non-steroidal anti-inflammatory drug (NSAID), has been a cornerstone in the management of pain and inflammation for decades.[1][2] Its therapeutic efficacy is intrinsically linked to its ability to inhibit prostaglandin synthesis. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning this compound's action, focusing on its interaction with cyclooxygenase (COX) enzymes. We will dissect the biochemical pathways, provide detailed protocols for assessing inhibitory activity, present quantitative data on its selectivity, and discuss the broader pharmacodynamic and clinical implications for researchers and drug development professionals.

The Prostaglandin Synthesis Pathway: A Primer

Prostaglandins are lipid compounds with diverse, hormone-like effects that are critical mediators of physiological and pathological processes, including inflammation, pain, and fever.[3][4] Their synthesis is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2. Arachidonic acid is then converted into the unstable intermediate, prostaglandin H2 (PGH2), by the action of cyclooxygenase (COX) enzymes.[5][6] PGH2 is subsequently metabolized by various cell-specific synthases into a range of biologically active prostanoids, including prostaglandin E2 (PGE2), prostacyclin (PGI2), and thromboxane A2 (TXA2).[5]

There are two primary isoforms of the COX enzyme:

-

Cyclooxygenase-1 (COX-1): This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential homeostatic functions.[5][7][8] These include protecting the gastric mucosa, maintaining renal blood flow, and regulating platelet aggregation.[2][7]

-

Cyclooxygenase-2 (COX-2): In contrast, COX-2 is an inducible enzyme.[5][8] Its expression is typically low in most tissues but is significantly upregulated by inflammatory stimuli such as cytokines and endotoxins.[8][9] The prostaglandins produced by COX-2 are the primary mediators of inflammation, pain, and fever.[2][8]

The following diagram illustrates this critical biochemical cascade.

Caption: The Arachidonic Acid Cascade and Site of this compound Action.

Core Mechanism: this compound as a Non-selective COX Inhibitor

This compound exerts its therapeutic effects by inhibiting the activity of both COX-1 and COX-2 enzymes.[1][7] This non-selective inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing the downstream signals that lead to pain, fever, and inflammation.[1][2][9] The primary anti-inflammatory, analgesic, and antipyretic properties of this compound are attributed to its inhibition of COX-2.[10] However, its concurrent inhibition of the constitutively active COX-1 isoform is responsible for many of its characteristic side effects.[8] For instance, the inhibition of COX-1 in the gastric mucosa disrupts the production of protective prostaglandins, which can lead to gastrointestinal damage and ulceration.[1][4][11] Similarly, inhibition of COX-1-mediated prostaglandins in the kidneys can affect renal hemodynamics.[12]

Quantitative Analysis of COX Inhibition

The inhibitory potency of a compound against COX isoforms is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of the enzyme's activity.[13] this compound is a potent inhibitor of both enzymes, though some studies indicate a slight preferential inhibition of COX-1.[13][14] It is important to note that reported IC50 values can vary between studies, often due to differences in assay conditions, enzyme source (e.g., human, murine, ovine), and experimental setup.[13][15]

| Compound | COX-1 IC50 | COX-2 IC50 | COX-1/COX-2 Ratio | Source |

| This compound | 230 nM | 630 nM | 0.37 | APExBIO[14] |

| This compound | 9 nM (0.0090 µM) | 310 nM (0.31 µM) | 0.029 | Kato et al. (2001)[16] |

| This compound | 27 nM (ovine) | 180 nM (human) | 0.15 | Kalgutkar et al. (2000)[15] |

Table 1: Comparative IC50 values for this compound against COX-1 and COX-2 from various sources.

The low COX-1/COX-2 ratio across different studies confirms this compound's non-selective profile.[13][16] This lack of selectivity is the fundamental reason for both its broad efficacy and its significant side-effect profile.

Methodologies for Assessing Prostaglandin Synthesis Inhibition

Evaluating the inhibitory potential of compounds like this compound requires robust and reproducible assays. Here, we detail two standard methodologies: a cell-based assay for a physiologically relevant context and a biochemical assay for direct enzyme kinetics.

Cell-Based Assay: Measuring PGE2 Inhibition in Macrophages

This protocol provides a method to assess a compound's ability to inhibit COX-2-mediated prostaglandin synthesis in a cellular environment. It uses the murine macrophage cell line RAW 264.7, which can be stimulated with lipopolysaccharide (LPS) to induce high levels of COX-2 expression and subsequent PGE2 production.[3]

-

Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Seed the cells into 96-well cell culture plates at a density that allows them to reach 80-90% confluency on the day of the experiment. Allow cells to adhere overnight.

-

Compound Treatment (Pre-incubation):

-

Prepare serial dilutions of the test compound and the positive control (this compound) in serum-free DMEM. A typical concentration range for this compound would span from 0.1 nM to 10 µM.

-

Include a "vehicle control" group treated with the same concentration of solvent (e.g., DMSO) used to dissolve the compounds.

-

Remove the old medium from the cells and add the compound dilutions. Pre-incubate for 1-2 hours.

-

-

Stimulation:

-

Prepare a solution of LPS (from E. coli) in serum-free DMEM at a concentration known to induce a robust PGE2 response (e.g., 1 µg/mL).

-

Add the LPS solution to all wells except for the "unstimulated" control wells.

-

Incubate the plates for 18-24 hours at 37°C.

-

-

Supernatant Collection: After incubation, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the cell culture supernatant for analysis.

-

PGE2 Quantification:

-

Measure the concentration of PGE2 in the collected supernatants using a commercially available competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay kit.[3][17]

-

Follow the manufacturer's instructions precisely for the chosen kit.[18][19] The principle involves competition between the PGE2 in the sample and a labeled PGE2 conjugate for a limited number of anti-PGE2 antibody binding sites.[18][19]

-

-

Data Analysis:

-

Generate a standard curve using the PGE2 standards provided in the kit.

-

Calculate the PGE2 concentration for each sample.

-

Normalize the data by setting the PGE2 level in the LPS-stimulated, vehicle-treated group to 100%.

-

Plot the percent inhibition against the log concentration of the test compound and this compound.

-

Calculate the IC50 value using non-linear regression analysis.

-

Caption: Workflow for Cell-Based PGE2 Inhibition Assay.

Biochemical Assay: Direct Inhibition of Purified COX Enzymes

This protocol assesses the direct interaction of a compound with the isolated COX-1 and COX-2 enzymes, providing a clean measure of inhibitory activity without the complexities of a cellular system.

-

Enzyme Preparation: Obtain purified, active COX-1 (e.g., from ovine sources) and COX-2 (e.g., recombinant human or murine) enzymes. Reconstitute the enzymes according to the supplier's instructions, often requiring the addition of heme as a cofactor.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing any necessary cofactors like phenol or glutathione.

-

Reaction Setup (in a 96-well plate):

-

To each well, add the assay buffer and the purified COX-1 or COX-2 enzyme.

-

Add serial dilutions of the test compound or this compound (positive control). Include a vehicle control.

-

Pre-incubate the enzyme with the compound for a defined period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C) to allow for binding. This step is critical for time-dependent inhibitors like this compound.[15]

-

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate, arachidonic acid (often radiolabeled, e.g., [1-14C]-AA).

-

Incubation: Allow the reaction to proceed for a short, defined period (e.g., 30-60 seconds) during which the reaction rate is linear.

-

Stop Reaction: Terminate the reaction by adding a stop solution, typically an acidic solvent (e.g., 2N HCl), which denatures the enzyme.

-

Product Quantification:

-

Quantify the amount of prostaglandin product formed. The method will depend on the substrate used. If using radiolabeled arachidonic acid, products can be separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by scintillation counting.

-

Alternatively, non-radioactive methods can measure a specific downstream product (like PGE2) via ELISA or LC-MS if the appropriate synthases are present or if PGH2 is chemically converted.[20]

-

-

Data Analysis: Calculate the rate of product formation for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value as described for the cell-based assay.

Pharmacokinetics and Clinical Context

Understanding the mechanism of action at a molecular level is only part of the picture for drug development. The pharmacokinetic profile of this compound dictates its clinical utility and dosing regimens.

-

Absorption and Bioavailability: this compound is rapidly and well-absorbed following oral administration, with a bioavailability of approximately 100%.[2][21] Peak plasma concentrations are typically reached within 2 hours.[2][22]

-

Metabolism and Excretion: The drug is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, into inactive metabolites.[23][24][25] It has an elimination half-life of approximately 4.5 to 10 hours.[21][24][25] About 60% of a dose is excreted in the urine (mostly as glucuronidated metabolites), with the remainder eliminated in the feces.[21][23]

-

Clinical Applications: Due to its potent inhibition of prostaglandin synthesis, this compound is FDA-approved for managing moderate to severe pain and inflammation in conditions such as rheumatoid arthritis, osteoarthritis, gouty arthritis, and ankylosing spondylitis.[2] It is also used to promote the closure of a patent ductus arteriosus (PDA) in preterm infants, a condition maintained by prostaglandins.[2][26]

Conclusion

This compound's role as a potent, non-selective inhibitor of both COX-1 and COX-2 is the cornerstone of its powerful anti-inflammatory, analgesic, and antipyretic effects. This dual inhibition effectively shuts down the production of prostaglandins that drive inflammation and pain. However, this same mechanism is responsible for its significant gastrointestinal and renal side effects due to the concurrent inhibition of homeostatic prostaglandin synthesis. The experimental protocols detailed herein provide robust frameworks for researchers to quantify this inhibitory activity, enabling the screening and characterization of novel anti-inflammatory agents. A thorough understanding of this compound's mechanism continues to inform the development of more selective and safer anti-inflammatory therapies.

References

- 1. Indometacin - Wikipedia [en.wikipedia.org]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 10. Ibuprofen - Wikipedia [en.wikipedia.org]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. apexbt.com [apexbt.com]

- 15. The 2′-Trifluoromethyl Analogue of this compound Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. revvity.com [revvity.com]

- 18. resources.rndsystems.com [resources.rndsystems.com]

- 19. resources.rndsystems.com [resources.rndsystems.com]

- 20. Synthesis of prostaglandin F ethanolamide by prostaglandin F synthase and identification of Bimatoprost as a potent inhibitor of the enzyme: new enzyme assay method using LC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Clinical Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. accessdata.fda.gov [accessdata.fda.gov]

- 23. This compound Pharmacokinetics and Pharmacodynamics in Pregnancies with Preterm Labor: The Need for Dose-Ranging Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 24. m.youtube.com [m.youtube.com]

- 25. wjpmr.com [wjpmr.com]

- 26. Clinical pharmacology of ibuprofen and this compound in preterm infants with patent ductus arteriosus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Indomethacin for Formulation Development

Introduction

Indomethacin (IND), a potent non-steroidal anti-inflammatory drug (NSAID), has been a mainstay in treating inflammatory and pain-related conditions since its introduction in 1965.[1][2] Its mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.[3][4] Despite its high therapeutic efficacy, the clinical utility of this compound is significantly hampered by its challenging physicochemical properties.

This compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by high membrane permeability but poor aqueous solubility.[4][5][6][7] For such compounds, the rate-limiting step for oral absorption is not the ability to cross the gastrointestinal membrane, but rather the slow and often incomplete dissolution in gastrointestinal fluids.[6][8] This poor solubility can lead to low and erratic bioavailability, delaying the onset of action and requiring innovative formulation strategies to unlock its full therapeutic potential.[3][8]

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound from the perspective of a formulation scientist. We will delve into the causality behind experimental choices for characterization and demonstrate how a thorough understanding of these properties is paramount for designing robust, effective, and stable dosage forms.

Core Physicochemical Profile

A foundational understanding begins with the molecule's identity and its fundamental solid-state characteristics. These properties are the primary determinants of its behavior in a formulation context.

Table 1: General Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid | [9][10] |

| Molecular Formula | C₁₉H₁₆ClNO₄ | [11][12] |

| Molecular Weight | 357.79 g/mol | [12] |

| Appearance | White or slightly yellow crystalline powder | [10][12] |

| BCS Class | Class II (Low Solubility, High Permeability) | [5][6][7][13] |

The following diagram illustrates the logical workflow for a comprehensive physicochemical characterization of a BCS Class II active pharmaceutical ingredient (API) like this compound. This systematic approach ensures all critical data points are captured before formulation development commences.

Caption: Workflow for Physicochemical Characterization of this compound.

Solubility and Dissolution: The Core Formulation Hurdle

For a BCS Class II compound, solubility is the most critical parameter influencing oral bioavailability. This compound is practically insoluble in water and acidic media, which mirrors the environment of the stomach.[3][12]

The low solubility directly limits the dissolution rate, as described by the Noyes-Whitney equation. This relationship underscores the importance of strategies that can enhance the apparent solubility or increase the surface area of the drug.[6][14]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is the gold-standard method for determining equilibrium solubility and is essential for establishing a pH-solubility profile.

-

Preparation of Media: Prepare a series of buffered solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Drug Addition: Add an excess amount of this compound powder to a known volume of each buffered solution in sealed vials. Causality: Using excess solid ensures that equilibrium is reached with the solid phase, which is the definition of saturation solubility.

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours). Causality: A sufficient equilibration time is crucial to ensure a true equilibrium is achieved. Preliminary studies should be run to confirm the time point at which the concentration plateaus.

-

Sample Withdrawal and Separation: Withdraw an aliquot from each vial. Immediately separate the undissolved solid from the supernatant via ultracentrifugation (e.g., 12,000 rpm for 30 min) or filtration through a non-adsorptive 0.45 µm filter.[5] Causality: This step is critical to prevent solid particles from entering the analytical sample, which would falsely inflate the measured concentration.

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry (λmax ≈ 320 nm) or HPLC.[3][15]

Ionization State (pKa) and its Influence

This compound is a weak acid due to its carboxylic acid group. Its pKa is approximately 4.5.[3] This value is of immense importance to the formulation scientist for several reasons:

-

pH-Dependent Solubility: Below its pKa (e.g., in the stomach, pH 1-2), this compound exists predominantly in its neutral, un-ionized form, which has very low aqueous solubility. Above its pKa (e.g., in the intestine, pH > 6), it deprotonates to form the more soluble carboxylate salt. This explains why its solubility increases significantly as pH rises.

-

Salt Formation: Knowledge of the pKa is a prerequisite for developing salt forms of the drug, a common strategy to enhance solubility and dissolution.[7]

-

Site of Absorption: While solubility is higher in the intestine, its high permeability allows for absorption as long as it is in solution.

The Critical Role of Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs. This compound is well-known to exhibit polymorphism, with the γ- and α-forms being the most studied.[16][17][18]

-

γ-Indomethacin: This is the most thermodynamically stable form at room temperature. Most commercially available raw this compound exists as the γ-form.[16][19]

-

α-Indomethacin: This is a metastable polymorph. Crucially, the α-form exhibits higher aqueous solubility and a faster dissolution rate than the stable γ-form.[16][18]

-

Other Forms: Other forms, such as the δ-polymorph, have also been identified.[19]

The existence of polymorphs presents both an opportunity and a risk. While the higher solubility of a metastable form like α-IND is attractive for improving bioavailability, its inherent instability poses a significant risk.[16] During manufacturing or storage, a metastable form can convert to the more stable, less soluble form, leading to a drastic and potentially harmful change in the drug product's performance. Therefore, controlling and monitoring the polymorphic form throughout the product lifecycle is non-negotiable.

Experimental Protocols: Polymorph Characterization

A combination of thermoanalytical and spectroscopic techniques is required for unambiguous polymorphic characterization.

A. Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Data Analysis: Observe the thermogram for endothermic events. The melting point (Tₘ) is a key identifier. The γ-form melts around 160-162°C, while the α-form melts at a lower temperature, around 155°C.[5][10] Causality: Each polymorph has a unique crystal lattice energy, resulting in a distinct melting point. The presence of multiple peaks or shifts in peak position can indicate polymorphic impurities or transformations.

B. Powder X-Ray Diffraction (PXRD)

-

Sample Preparation: Gently pack the this compound powder into a sample holder to ensure a flat, even surface.

-

Instrument Setup: Place the sample in the diffractometer.

-

Data Acquisition: Scan the sample over a defined 2θ range (e.g., 5° to 40°) using Cu Kα radiation.

-

Data Analysis: Compare the resulting diffractogram to reference patterns for known polymorphs. Causality: PXRD provides a unique "fingerprint" based on the crystal lattice structure. The γ- and α-forms will produce distinctly different patterns of diffraction peaks, making this the definitive method for polymorph identification and quantification.[8][9]

Permeability and the Partition Coefficient (Log P)

The partition coefficient (Log P) is a measure of a drug's lipophilicity and is a key predictor of its ability to permeate biological membranes. This compound has a reported Log P of approximately 3.5-4.25, indicating high lipophilicity. This high lipophilicity is the reason for its high permeability, fulfilling the second criterion for its BCS Class II designation. From a formulation standpoint, this means that once the drug is dissolved, it is readily absorbed. The entire formulation challenge, therefore, pivots away from enhancing permeability and focuses squarely on improving dissolution.

Synthesis: Bridging Properties to Formulation Strategies

A comprehensive understanding of these physicochemical properties is not merely an academic exercise; it is the blueprint for rational formulation design. The specific challenges posed by this compound's profile directly inform the selection of appropriate enhancement technologies.

The diagram below illustrates the relationship between this compound's core properties and the corresponding formulation strategies employed to overcome its biopharmaceutical limitations.

Caption: Linking this compound's Properties to Formulation Strategies.

-

Amorphous Solid Dispersions (ASDs): This is one of the most successful strategies for this compound.[5][8][20] By dispersing the drug at a molecular level within a hydrophilic polymer carrier (e.g., PVP, PEG), recrystallization is inhibited, and the drug is maintained in a high-energy amorphous state.[21][22] This leads to a significant increase in apparent solubility and dissolution rate.[5][20]

-

Particle Size Reduction: Techniques like milling or high-pressure homogenization to create nanosuspensions increase the surface area available for dissolution, thereby enhancing the dissolution rate according to the Noyes-Whitney principle.[21][23][24]

-

Complexation: Using complexing agents like cyclodextrins can form inclusion complexes where the lipophilic this compound molecule is encapsulated within the cyclodextrin cavity, increasing its solubility in water.[25]

-

Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) involve dissolving this compound in a mixture of oils, surfactants, and co-solvents.[1] Upon contact with gastrointestinal fluids, these systems spontaneously form fine oil-in-water emulsions, presenting the dissolved drug in a state ready for absorption.[1][2]

Conclusion

The formulation of this compound is a classic case study in overcoming the challenges of a BCS Class II compound. Its high permeability is an advantage that can only be leveraged if the primary hurdle of poor aqueous solubility is surmounted. A thorough and systematic characterization of its physicochemical properties—particularly its pH-dependent solubility, pKa, and complex polymorphism—is not merely a preliminary step but the very foundation upon which a successful and stable drug product is built. By understanding the "why" behind these properties, formulation scientists can rationally select and optimize advanced enabling technologies, transforming a challenging molecule into an effective therapeutic for patients.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Lipid Formulations and Bioconjugation Strategies for this compound Therapeutic Advances | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. docta.ucm.es [docta.ucm.es]

- 5. mdpi.com [mdpi.com]

- 6. DISSOLUTION STUDIES OF PHYSICAL MIXTURES OF this compound WITH ALPHAAND GAMMA-CYCLODEXTRINS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Improvement of solubility and dissolution rate of this compound by solid dispersions in Gelucire 50/13 and PEG4000 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacopeia.cn [pharmacopeia.cn]

- 10. This compound | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. uspbpep.com [uspbpep.com]

- 12. Indometacin | 53-86-1 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 15. benchchem.com [benchchem.com]

- 16. Stabilization of Metastable this compound α in Cellulose Nanocrystal Aerogel Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Controlling the Polymorphism of this compound with Poloxamer 407 in a Gas Antisolvent Crystallization Process - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Solid Dispersion Incorporated this compound Oro- Dispersible Tablet | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 21. Preparation and in-vitro evaluation of this compound nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Preparation and in-vitro evaluation of this compound nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The physicochemical characteristics and bioavailability of this compound from beta-cyclodextrin, hydroxyethyl-beta-cyclodextrin, and hydroxypropyl-beta-cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship of Indomethacin

Introduction

Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that has been a cornerstone in the management of inflammatory and pain disorders for decades.[1][2] Its clinical applications range from treating various forms of arthritis, gout, and bursitis to the closure of a patent ductus arteriosus in premature infants.[1][2] The therapeutic efficacy of this compound stems from its ability to inhibit cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1][3][4]

This compound acts as a non-selective inhibitor of both COX-1 and COX-2 isoforms.[1][3][5] While inhibition of COX-2 is responsible for its desired anti-inflammatory and analgesic effects, the concurrent inhibition of the constitutively expressed COX-1 enzyme, which plays a crucial role in protecting the gastrointestinal mucosa and maintaining platelet function, leads to the characteristic side effects associated with traditional NSAIDs, such as gastric irritation and bleeding.[1][3]

This has driven extensive research into the structure-activity relationship (SAR) of this compound. The primary goal of these studies is to rationally design new analogs with improved potency, enhanced selectivity for the COX-2 enzyme, and a more favorable safety profile. This guide provides a detailed exploration of the core pharmacophore of this compound, synthesizes key SAR findings from decades of medicinal chemistry research, and presents the experimental frameworks used to validate these discoveries.

The Core Pharmacophore: Deconstructing this compound

Understanding the SAR of this compound begins with recognizing its key structural components. The molecule is an indole-3-acetic acid derivative, and its biological activity is critically dependent on the specific arrangement and nature of its substituents.[2]

The essential features for its anti-inflammatory activity can be broken down as follows:

-

The Indole Ring System: The bicyclic aromatic core.

-

The Carboxylic Acid Moiety: The acidic center located at the C3 position.

-

The N-Benzoyl Group: The acyl substituent on the indole nitrogen.

-

The C2-Methyl Group: A small alkyl group at the 2-position of the indole.

-

The C5-Methoxy Group: An electron-donating group on the benzene portion of the indole ring.

Each of these components plays a distinct role in the molecule's interaction with the COX enzymes, and modifications to any of them can profoundly impact its pharmacological profile.

Caption: Core pharmacophoric elements of the this compound molecule.

Mechanism of Action: The this compound-COX Interaction

This compound exerts its anti-inflammatory effect by entering the hydrophobic channel of the COX enzyme and binding to its active site, preventing the substrate, arachidonic acid, from being converted to prostaglandin H2 (PGH2).[3][5]

The binding is a time-dependent, two-stage process involving a rapid initial reversible binding followed by a slower conformational change that results in a more tightly bound enzyme-inhibitor complex.[6] Key interactions include:

-

Ionic and Hydrogen Bonding: The carboxyl group of this compound is crucial. It forms a salt bridge and hydrogen bond with the positively charged Arg-120 and a hydrogen bond with Tyr-355 at the base of the active site.[7] This interaction anchors the molecule in the correct orientation for inhibition.

-

Hydrophobic Interactions: The p-chlorobenzoyl group and the indole nucleus fit into hydrophobic regions of the active site, contributing significantly to the binding affinity.

The non-selectivity of this compound arises because these key binding interactions are possible with both COX-1 and COX-2.[6] However, subtle differences in the active site volumes and residue composition between the two isoforms provide an opportunity for designing selective inhibitors.

Caption: this compound inhibits COX enzymes, blocking prostaglandin synthesis.

Detailed Structure-Activity Relationship Studies

The Carboxylic Acid Moiety (C3 Position)

This functional group is arguably the most critical for activity.

-

Acidity is Key: The acidic nature of the carboxyl group is paramount for the ionic interaction with Arg-120 in the COX active site.[7] As the acidity of this group increases, so does the anti-inflammatory activity.[5]

-

Replacement Decreases Activity: Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole, generally leads to a decrease in potency.[5]

-

Ester and Amide Analogs:

-

Amide analogs are typically inactive because the neutral amide group cannot form the critical salt bridge with Arg-120.[5]

-

Ester analogs act as prodrugs.[8] They are inactive themselves but are hydrolyzed in vivo to release the active carboxylic acid. This strategy is often employed to reduce gastrointestinal irritation by masking the acidic group during transit through the stomach.[8] Recent studies have synthesized various ester derivatives of this compound which, after hydrolysis, show significant analgesic and anti-inflammatory activities, sometimes superior to the parent drug.[8]

-

The N-Acyl Group (N1 Position)

The substituent on the indole nitrogen is vital for high potency.

-

N-Benzoyl is Optimal: The N-benzoyl group is a key feature. Acylation at this position is important, as removing it or replacing it with a simple alkyl group diminishes activity.[5]

-

Para-Substitution on the Benzoyl Ring: Substituents at the para position of the benzoyl ring have a significant impact. Electron-withdrawing groups like chloro, fluoro, or trifluoromethyl are associated with the highest potency.[5] The p-chloro substituent found in this compound is considered optimal.

The Indole Ring System

-

Substitutions at C5: A substituent at the 5-position of the indole ring, such as the methoxy group in this compound, enhances activity.[5] Other groups like fluoro, methyl, or dimethylamino at this position are also favorable.[5]

-

Indole Nitrogen: The nitrogen atom itself is not considered essential for activity, provided the overall conformation is maintained.[5]

The α-Methyl Group (C2 Position)

-

Potency and Stereochemistry: An alkyl group at the C2 position, particularly a methyl group, is important for potency. Deletion of this methyl group results in a significantly weaker inhibitor.[6][7] The activity resides almost exclusively in the S-(+)-enantiomer.[5]

-

A Breakthrough in COX-2 Selectivity: A pivotal study demonstrated that replacing the 2'-methyl group with a trifluoromethyl (CF3) group dramatically shifts the selectivity towards COX-2.[6][7] This CF3-indomethacin analog was found to be a potent, tight-binding inhibitor of COX-2 with significantly reduced activity against COX-1.[7] This selectivity arises from the ability of the larger CF3 group to fit into a hydrophobic pocket in the COX-2 active site (formed by Ala-527, Val-349, Ser-530, and Leu-531) that is not present in COX-1.[7]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) for this compound and its key trifluoromethyl analog against COX isoforms, illustrating the impact of a single structural modification.

| Compound | Target Enzyme | IC50 Value (nM) | Selectivity (COX-1/COX-2) | Reference |

| This compound | oCOX-1 | 27 | ~0.2 (COX-1 Selective) | [6][7] |

| mCOX-2 | 127 | [6][7] | ||

| hCOX-2 | 180 | [6][7] | ||

| CF3-Indomethacin | oCOX-1 | > 100,000 | > 375 (COX-2 Selective) | [6][7] |

| mCOX-2 | 267 | [6][7] | ||

| hCOX-2 | 388 | [6][7] | ||

| (o = ovine, m = murine, h = human) |

Experimental Protocols

The discovery and validation of SAR principles rely on robust experimental workflows. Below are representative protocols for the synthesis and evaluation of novel this compound analogs.

Protocol 1: Synthesis of this compound Ester Analogs

This protocol describes a general method for esterifying the carboxylic acid moiety of this compound.[8]

Objective: To synthesize an ester analog of this compound to evaluate its potential as a prodrug.

Materials:

-

This compound

-

An appropriate alkyl halide (e.g., ethyl bromide)

-

Potassium carbonate (K2CO3)

-

Tetrahydrofuran (THF), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

Silica gel for column chromatography

-

Ethyl acetate, hexane

Procedure:

-

Reactant Setup: In a dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous THF.

-

Base Addition: Add potassium carbonate (K2CO3, 1.5 equivalents) to the solution. This acts as a base to deprotonate the carboxylic acid.

-

Alkyl Halide Addition: Add the alkyl halide (1.2 equivalents) to the reaction mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. Filter off the solid K2CO3 and wash with THF.

-

Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude ester product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro COX Inhibition Assay (LC-MS/MS Method)

This protocol provides a highly specific and sensitive method for determining the IC50 values of this compound analogs.[9]

Objective: To measure the potency of a test compound in inhibiting the activity of purified COX-1 and COX-2 enzymes.

Materials:

-

Purified human or ovine COX-1 and COX-2 enzymes[9]

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Test compound (inhibitor) dissolved in DMSO

-

Arachidonic acid (substrate)

-

Prostaglandin E2 (PGE2) standard

-

Deuterated PGE2-d4 (internal standard)

-

Acetonitrile, formic acid

-

LC-MS/MS system

Procedure:

-

Enzyme Preparation: Pre-incubate the COX enzyme with heme cofactor in the assay buffer for 5 minutes at room temperature.

-

Inhibitor Incubation: Add varying concentrations of the test compound (or DMSO for control) to the enzyme solution. Incubate for 15-20 minutes at 25-37 °C to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid. Allow the reaction to proceed for a set time (e.g., 30-60 seconds) at 37 °C.

-

Reaction Termination: Stop the reaction by adding an acidic solution (e.g., 10% formic acid in acetonitrile) containing the deuterated internal standard (PGE2-d4).

-

Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Inject the sample onto an appropriate C18 HPLC column. Quantify the amount of PGE2 produced by using tandem mass spectrometry with multiple reaction monitoring (MRM).

-